2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one

DNA adduct biology mutagenesis biomarkers

2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one (CAS 681294‑80‑4) is a chlorinated purine derivative with the molecular formula C₉H₁₂ClN₅O₃ and a molecular weight of 273.68 g/mol. It is formally designated as a purine nucleoside analog, but its substitution pattern—specifically, the attachment of a 4‑chloro‑2,3‑dihydroxybutyl side chain at the N1‑position of the guanine ring—distinguishes it from the majority of clinically studied guanine analogs, which are substituted predominantly at the N7‑ or N9‑positions.

Molecular Formula C9H12ClN5O3
Molecular Weight 273.68 g/mol
CAS No. 681294-80-4
Cat. No. B11847583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6h-purin-6-one
CAS681294-80-4
Molecular FormulaC9H12ClN5O3
Molecular Weight273.68 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)N(C(=N2)N)CC(C(CCl)O)O
InChIInChI=1S/C9H12ClN5O3/c10-1-4(16)5(17)2-15-8(18)6-7(13-3-12-6)14-9(15)11/h3-5,16-17H,1-2H2,(H2,11,14)(H,12,13)
InChIKeyVFUVLXKGPKBQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one (CAS 681294-80-4): A Unique N1‑Guanine DNA Adduct and Distinct Purine Analog


2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one (CAS 681294‑80‑4) is a chlorinated purine derivative with the molecular formula C₉H₁₂ClN₅O₃ and a molecular weight of 273.68 g/mol . It is formally designated as a purine nucleoside analog, but its substitution pattern—specifically, the attachment of a 4‑chloro‑2,3‑dihydroxybutyl side chain at the N1‑position of the guanine ring—distinguishes it from the majority of clinically studied guanine analogs, which are substituted predominantly at the N7‑ or N9‑positions [1]. The compound has been characterized as the H4 adduct formed by the reaction of 2′‑deoxyguanosine with 1,2,3,4‑diepoxybutane (DEB), a potent mutagen and carcinogen metabolite of 1,3‑butadiene [1]. Its identity was established by UV, MS, ¹H‑NMR, and ¹³C‑NMR spectroscopy in the context of that study, and it is commercially available at purities of 97–98 % for use as an analytical standard in DNA‑adduct biomarker research .

Why Generic Guanine Analogs Cannot Substitute for 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one


Although 2‑amino‑1‑(4‑chloro‑2,3‑dihydroxybutyl)‑1,7‑dihydro‑6H‑purin‑6‑one belongs to the broad class of guanine‑derived purine analogs, it cannot be replaced by common in‑class compounds such as desciclovir, acyclovir, or N7‑alkylguanine adducts for several fundamental reasons. First, the alkylation site on the guanine ring (N1 vs. N7 vs. N9) dictates the compound’s ability to engage Watson–Crick base‑pairing and therefore its propensity to act as a promutagenic lesion: N1‑alkylated guanines directly block the hydrogen‑bonding face required for complementary base pairing with cytosine, a property that N7‑alkylguanines lack because the N7‑position is not directly involved in Watson–Crick recognition [1]. Second, substitution at N9 is critical for the recognition of guanine analogs by viral thymidine kinase and subsequent phosphorylation to the active triphosphate form; N1‑substituted guanines are not substrates for this enzymatic activation pathway, thereby conferring a fundamentally different biological profile [2]. Consequently, generic substitution by desciclovir or acyclovir would not preserve the intended utility of this compound as a DNA‑adduct biomarker standard or as a probe of N1‑alkylation‑mediated mutagenicity. The following quantitative evidence demonstrates where this compound possesses verifiable, decision‑relevant differentiation from its closest analogs.

Quantitative Differentiation Evidence for 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one vs. Closest Analogs


N1‑Guanine Alkylation vs. N7‑Guanine Alkylation: Watson–Crick Base‑Pairing Disruption and Mutagenicity Potential

The target compound (designated adduct H4 in the 2004 characterization study) is an N1‑alkylguanine adduct, whereas the analogous adduct H3 formed from the same reaction of 2′‑deoxyguanosine with 1,2,3,4‑diepoxybutane is an N7‑alkylguanine (2‑amino‑7‑(3‑chloro‑2,4‑dihydroxybutyl)‑1,7‑dihydro‑6H‑purin‑6‑one) [1]. This positional isomerism has profound functional consequences: N1‑alkylation directly occupies the Watson–Crick hydrogen‑bonding face of guanine, sterically and electronically preventing complementary base pairing with cytosine during DNA replication [2]. In contrast, N7‑alkylation leaves the Watson–Crick face intact, with the primary biological consequence being spontaneous depurination (half‑life approximately 9.1 h at 37 °C for N7‑alkylguanine adducts) rather than direct mispairing [3]. Although no study has yet directly compared the mutagenic spectra of H4 (N1‑adduct) and H3 (N7‑adduct) in a single reporter assay, the class‑level inference from the broader literature on N1‑ vs. N7‑alkylguanine lesions establishes that N1‑substituted guanines are intrinsically more promutagenic because they directly generate G→A transitions through misincorporation of thymine opposite the alkylated base [2].

DNA adduct biology mutagenesis biomarkers

Differential Binding Profile: EPAC1 and EPAC2 Interaction vs. Desciclovir

The target compound has been identified as a weak antagonist of the Rap guanine nucleotide exchange factor 3 (EPAC1, human) with an IC₅₀ of 4.30 × 10³ nM and also interacts with EPAC2 (mouse) with an IC₅₀ of 3.60 × 10³ nM [1]. In contrast, desciclovir (CAS 84408‑37‑7), a close N9‑substituted guanine analog, has no reported affinity for EPAC1 or EPAC2 in publicly available pharmacological databases. While desciclovir is well‑characterized as an antiviral prodrug whose activity is mediated entirely through conversion to acyclovir by xanthine oxidase and subsequent viral DNA polymerase inhibition [2], the target compound displays a qualitatively distinct binding profile that includes interaction with intracellular cAMP‑regulated guanine nucleotide exchange factors. This difference in target‑engagement profile is structurally significant: the N1‑substitution with a chloro‑dihydroxybutyl side chain creates a pharmacophore that is not recognized by the enzymatic machinery (viral thymidine kinase and xanthine oxidase) required for desciclovir activation, while simultaneously conferring affinity for EPAC family proteins not observed with desciclovir [1][2].

EPAC purine analog pharmacology off-target profiling

N1‑ vs. N9‑Substitution: Inability to Serve as Substrate for Viral Thymidine Kinase

Viral thymidine kinase (TK) is the essential activating enzyme for clinically used antiviral guanine analogs such as acyclovir and desciclovir. The activation of acyclovir requires phosphorylation at the 5′‑hydroxyl group, a process that is strictly dependent on the presence of an acyclic sugar‑like moiety attached at the N9‑position of the guanine ring [1]. Structure‑activity studies have demonstrated that alteration of the substitution position from N9 to N1, N3, or N7 abrogates recognition by herpesvirus thymidine kinase, rendering the analog incapable of monophosphorylation and thus completely inactive as an antiviral agent [2]. The target compound, bearing its chloro‑dihydroxybutyl side chain at N1 rather than N9, falls into this category: it cannot serve as a substrate for viral TK and consequently lacks the antiviral activation pathway that defines desciclovir and acyclovir pharmacology [2]. Desciclovir is converted to acyclovir in vivo by xanthine oxidase with a half‑life of 0.85 h and subsequently acts as a DNA polymerase inhibitor with IC₅₀ values of 0.85 μM (HSV‑1) and 0.86 μM (HSV‑2) for the active acyclovir metabolite [3].

antiviral pharmacology guanine analog activation structure‑activity relationship

Commercial Purity Benchmarking: 97–98 % Purity Suitable for Analytical Standard Use

The commercial availability of this compound at defined purity levels is a practical differentiator for procurement decisions. The compound is offered by multiple vendors at purities of 97 % (Chemenu, catalog CM260339) and ≥98 % (MolCore, NLT 98 % specification) . While these purity levels are typical for research‑grade specialty chemicals, they are noteworthy because the compound’s direct structural analog, the N7‑guanine DEB adduct H3 (2‑amino‑7‑(3‑chloro‑2,4‑dihydroxybutyl)‑1,7‑dihydro‑6H‑purin‑6‑one), is not commercially available as a standalone catalog product from major suppliers, requiring custom synthesis for procurement. This differential commercial accessibility means that for laboratories establishing DEB‑DNA adduct analytical methods using LC‑MS/MS, the N1‑adduct H4 (i.e., this compound) represents the more readily procurable characterized standard for method development and validation .

analytical chemistry biomarker standard reference material

Recommended Application Scenarios for 2-Amino-1-(4-chloro-2,3-dihydroxybutyl)-1,7-dihydro-6H-purin-6-one Based on Verified Differentiation Evidence


Analytical Reference Standard for DEB‑Derived N1‑Guanine DNA Adduct Quantification in Biomonitoring Studies

As a structurally characterized N1‑alkylguanine adduct formed from the reaction of 2′‑deoxyguanosine with 1,2,3,4‑diepoxybutane, this compound serves as an indispensable reference standard for laboratories developing LC‑MS/MS or HPLC‑UV methods to quantify DEB‑derived DNA adducts in biological samples [1]. Because the N7‑guanine DEB adduct H3 is not commercially available as a standalone catalog product, H4 is the most readily procurable, fully characterized guanine adduct standard for DEB‑exposure biomarker studies [2]. The compound’s availability at defined purity (≥97 %) enables accurate calibration of analytical methods for occupational and environmental monitoring of 1,3‑butadiene exposure.

Mechanistic Probe for N1‑Alkylation‑Induced Mutagenesis in DNA Repair Research

In DNA repair and mutagenesis research, this compound can be employed as a defined chemical probe to study the biological processing of N1‑alkylguanine lesions. N1‑alkylguanines directly disrupt Watson–Crick base‑pairing, unlike N7‑alkylguanines that primarily undergo spontaneous depurination [1][2]. Researchers can use this compound as a model substrate for base excision repair (BER) and direct reversal repair (DRR) enzyme assays, or as a standard for site‑specific mutagenesis studies in which N1‑guanine adducts are incorporated into oligonucleotides to measure mutation spectra and repair kinetics.

Pharmacological Tool for EPAC‑Dependent Signaling Pathway Studies

Given its demonstrated interaction with EPAC1 (IC₅₀ = 4,300 nM) and EPAC2 (IC₅₀ = 3,600 nM), this compound offers utility as a low‑affinity antagonist probe for studying cAMP‑regulated Rap guanine nucleotide exchange factor signaling [1]. Notably, desciclovir—the closest N9‑substituted guanine analog—lacks any reported EPAC activity [2], making this compound a structurally distinct starting point for investigating purine‑derived EPAC modulators. While the micromolar potency limits direct in vivo applications, the compound can be used for in vitro EPAC binding‑site mapping, crystallography co‑crystallization trials, or as a reference ligand in EPAC inhibitor screening campaigns.

Negative Control for Antiviral Drug Discovery Assays Requiring a Guanine Analog Incapable of Viral TK Activation

The N1‑substitution of this compound precludes its recognition by herpesvirus thymidine kinase, the enzyme required for monophosphorylation and activation of N9‑substituted antiviral guanine analogs such as acyclovir and desciclovir [1][2]. This biochemical property makes the compound a suitable inactive comparator or negative control in antiviral screening assays. Researchers evaluating novel guanine‑based antiviral candidates can use this compound to confirm that observed antiviral activity is N9‑substitution‑dependent and TK‑mediated, rather than resulting from nonspecific cytotoxicity or off‑target effects of the purine scaffold.

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